molecular formula C18H17FN2OS2 B2479069 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896344-44-8

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2479069
CAS RN: 896344-44-8
M. Wt: 360.47
InChI Key: CEHJZNSLOKEGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C18H17FN2OS2 and its molecular weight is 360.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide and its derivatives have shown significant potential in antitumor activities. A study by Shams et al. (2010) demonstrated the synthesis of various heterocyclic derivatives from this compound, revealing high inhibitory effects in vitro for antiproliferative activity against several human cancer cell lines including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010). Similarly, Mohamed et al. (2017) synthesized N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives, which displayed cytotoxic activities against various human cancer cell lines, including breast, liver, colon, prostate, and cervix cells. These compounds were found to induce apoptosis and inhibit metastasis and angiogenesis in cancer cells (Mohamed et al., 2017).

Antimicrobial Properties

This compound has also been utilized in the synthesis of novel antimicrobial dyes. Shams et al. (2011) synthesized a series of dyes and dye precursors based on this compound, which showed significant antimicrobial activity against most tested organisms, including both bacterial and fungal strains (Shams et al., 2011).

Applications in Synthesis of Heterocyclic Compounds

The compound serves as a key precursor in the synthesis of various heterocyclic compounds. For instance, the work by Wang et al. (2014) involved synthesizing N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, highlighting its utility in creating novel structures with potential biological applications (Wang et al., 2014). Additionally, the synthesis of 5-methyl-4-phenyl thiazole derivatives from related compounds has been explored for their anticancer activity, as demonstrated by Evren et al. (2019) (Evren et al., 2019).

properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS2/c1-11-2-7-14-15(9-20)18(24-16(14)8-11)21-17(22)10-23-13-5-3-12(19)4-6-13/h3-6,11H,2,7-8,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHJZNSLOKEGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.